3-formylbenzene-1,2-dicarbonitrile
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Overview
Description
3-Formylbenzene-1,2-dicarbonitrile is an aromatic compound with the molecular formula C9H4N2O. It features two cyano (-CN) groups and a formyl (-CHO) group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Formylbenzene-1,2-dicarbonitrile can be synthesized through various organic synthesis routes. One common method involves the reaction of 3-bromobenzaldehyde with sodium cyanide in the presence of a catalyst to introduce the cyano groups . The reaction conditions typically include a solvent such as dimethylformamide (DMF) and a temperature range of 80-100°C.
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Formylbenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 3-formylbenzoic acid.
Reduction: 3-formylbenzene-1,2-diamine.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
3-Formylbenzene-1,2-dicarbonitrile is utilized in various fields of scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, including cancer therapeutics, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-formylbenzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The cyano groups can form strong interactions with metal ions, making it useful in coordination chemistry. Additionally, the formyl group can participate in various biochemical pathways, influencing enzyme activity and protein function .
Comparison with Similar Compounds
Similar Compounds
2-Formylbenzene-1,3-dicarbonitrile: Similar structure but with different positioning of the cyano groups.
3-Formylbenzonitrile: Lacks one cyano group compared to 3-formylbenzene-1,2-dicarbonitrile.
Uniqueness
This compound is unique due to the presence of both cyano and formyl groups on the benzene ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
CAS No. |
129221-76-7 |
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Molecular Formula |
C9H4N2O |
Molecular Weight |
156.1 |
Purity |
91 |
Origin of Product |
United States |
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